molecular formula C7H10Br2Cl2N2 B2596221 2-(Aminomethyl)-4,6-dibromoaniline dihydrochloride CAS No. 2126178-89-8

2-(Aminomethyl)-4,6-dibromoaniline dihydrochloride

Cat. No. B2596221
M. Wt: 352.88
InChI Key: GWFJDDVDFQLOOF-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4,6-dibromoaniline dihydrochloride, also known as DBA, is a chemical compound with the molecular formula C8H10Br2N2. DBA is widely used in scientific research as a fluorescent probe for studying protein-ligand interactions. It is a small molecule that binds to proteins and fluoresces when excited by light.

Scientific Research Applications

Synthesis of Pharmaceuticals and Organic Materials

  • Organic Synthesis and Pharmaceuticals

    Dibromoanilines serve as significant intermediates in the synthesis of various pharmaceuticals, highlighting the role of halogenated anilines in developing medicinal compounds. The traditional and improved methods for synthesizing 2,6-dibromoaniline demonstrate its importance in organic synthesis, offering pathways to create complex molecules for pharmaceutical applications (Geng Rui-xue, 2004).

  • Electrochemical Applications

    The study of electrochemical oxidation of dibromoanilines in acetonitrile solution provides insights into their behavior in electrochemical settings. This research is crucial for understanding the electrochemical properties of brominated organic compounds, which can be applied in designing electrochemical sensors and devices (M. Kádár et al., 2001).

Structural and Optical Properties

  • Material Science: The investigation of structural and optical properties of certain derivative thin films showcases the potential of dibromoaniline derivatives in material science. These studies reveal how such compounds can be used to develop materials with specific optical properties, useful in photovoltaics and electronic applications (H. Zeyada et al., 2016).

High-Temperature Polymerization Catalysts

  • Polymer Science: The development of α-diimine catalysts based on dibromoaniline derivatives for high-temperature ethylene polymerization highlights their utility in creating more efficient catalysts for polymer production. Such research is vital for the advancement of polymer manufacturing technologies, leading to materials with enhanced properties (Jennifer L. Rhinehart et al., 2014).

properties

IUPAC Name

2-(aminomethyl)-4,6-dibromoaniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2.2ClH/c8-5-1-4(3-10)7(11)6(9)2-5;;/h1-2H,3,10-11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFJDDVDFQLOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)N)Br)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-4,6-dibromoaniline dihydrochloride

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